molecular formula C21H23ClO6 B11501679 Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Cat. No.: B11501679
M. Wt: 406.9 g/mol
InChI Key: OIQGWTIQTNUBOM-UHFFFAOYSA-N
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Description

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is an organic compound with a complex structure that includes a naphthalene ring substituted with chlorine and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-dioxo-1,4-dihydronaphthalene with diethyl butylpropanedioate under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-butyl-2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)malonate
  • 1,3-diethyl 2-butyl-2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate

Uniqueness

Diethyl butyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate is unique due to its specific structural features, including the naphthalene ring with chlorine and dioxo substitutions. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H23ClO6

Molecular Weight

406.9 g/mol

IUPAC Name

diethyl 2-butyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate

InChI

InChI=1S/C21H23ClO6/c1-4-7-12-21(19(25)27-5-2,20(26)28-6-3)15-16(22)18(24)14-11-9-8-10-13(14)17(15)23/h8-11H,4-7,12H2,1-3H3

InChI Key

OIQGWTIQTNUBOM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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